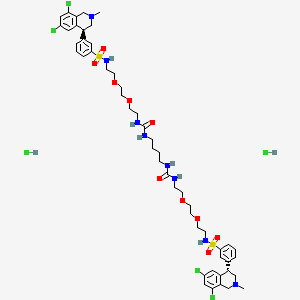

Tenapanor Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H/t43-,44-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRAXTZDILCRKY-OWRGXFNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68Cl6N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027856 | |

| Record name | Tenapanor hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1218.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234365-97-9 | |

| Record name | Tenapanor hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234365979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenapanor hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphynlamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENAPANOR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50605O2ZNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Tenapanor: A Gut-Restricted NHE3 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tenapanor (marketed as Ibsrela® and Xphozah®) is a first-in-class, minimally absorbed, small-molecule inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] This novel mechanism of action, localized to the gastrointestinal tract, has led to its approval for the treatment of irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in patients with chronic kidney disease (CKD) on dialysis.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of Tenapanor, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Lead Optimization

The development of Tenapanor began with a strategic focus on identifying a potent, gut-restricted inhibitor of NHE3.[4][5] The rationale was that inhibiting this key transporter for sodium absorption in the gut would increase intestinal fluid content and motility, offering a therapeutic benefit for constipation-related disorders.[4] A critical requirement was to minimize systemic absorption to avoid off-target effects, particularly on renal NHE3, which could disrupt sodium and water homeostasis.[6]

The discovery process started with the screening of various pharmacophores, leading to the identification of a tetrahydroisoquinoline (THIQ) class compound as a hit.[4][6] This initial hit compound, while demonstrating moderate in vitro potency, had high bioavailability.[4] The subsequent lead optimization process was a systematic effort to enhance potency while drastically reducing systemic exposure.[7][8] This involved extensive structure-activity relationship (SAR) studies, focusing on modifications to the THIQ core.[4] A key breakthrough was the design of a dimeric structure, which significantly increased the molecular weight and polarity of the molecule, thereby limiting its absorption across the intestinal epithelium.[3] This optimization effort culminated in the discovery of Tenapanor (compound 28 in the discovery series), which exhibited potent NHE3 inhibition and minimal systemic absorption.[4]

Mechanism of Action

Tenapanor exerts its therapeutic effects by specifically inhibiting NHE3, an antiporter located on the apical membrane of enterocytes in the small intestine and colon.[2][9]

Effect on Sodium and Water Absorption in IBS-C

In the context of IBS-C, the inhibition of NHE3 by Tenapanor leads to a decrease in sodium absorption from the intestinal lumen.[3] This retention of sodium in the gut creates an osmotic gradient, drawing water into the intestinal lumen.[2] The increased water content softens the stool and accelerates intestinal transit time, thereby alleviating constipation.[3]

Effect on Phosphate Absorption in Hyperphosphatemia

Tenapanor's mechanism for reducing serum phosphorus in patients with CKD is also a consequence of NHE3 inhibition. The inhibition of NHE3 leads to a decrease in the intracellular pH of intestinal epithelial cells.[4] This altered pH is believed to modulate the tight junctions between these cells, leading to a reduction in the paracellular permeability of phosphate, which is the primary pathway for intestinal phosphate absorption.[10][11]

Below is a diagram illustrating the signaling pathway of Tenapanor's action.

Chemical Synthesis Pathway

The synthesis of Tenapanor is a multi-step process that involves the construction of the key tetrahydroisoquinoline (THIQ) intermediate followed by a dimerization step. The following pathway has been described in the literature.[3][4][12]

Step 1: Synthesis of the Racemic Tetrahydroisoquinoline Core

-

α-Bromination: Commercially available 3-bromoacetophenone is brominated using bromine in acetic acid to yield the corresponding α-bromo ketone.[4]

-

Alkylation: The α-bromo ketone is then used to alkylate 1-(2,4-dichlorophenyl)-N-methylmethanamine.[4]

-

Reduction: The resulting ketone is reduced with sodium borohydride in methanol to furnish a racemic amino alcohol.[3][4]

-

Cyclodehydration: The amino alcohol undergoes an intramolecular cyclization under acidic conditions (e.g., concentrated sulfuric acid) to form the racemic tetrahydroisoquinoline core.[3][4]

Step 2: Chiral Resolution and Derivatization

-

Resolution: The racemic tetrahydroisoquinoline is resolved using a chiral resolving agent such as D-dibenzoyl tartaric acid (D-(+)-DBTA) to afford the enantiomerically pure (S)-enantiomer.[3]

-

Sulfurization: The enantiomerically pure intermediate undergoes a Buchwald-Hartwig amination with benzyl mercaptan to introduce a thioether group.[3][4]

-

Oxidative Chlorination: The thioether is converted to the corresponding sulfonyl chloride via oxidative chlorination with chlorine gas in the presence of acetic acid.[3][4]

Step 3: Dimerization and Final Product Formation

-

Sulfonamide Formation: The sulfonyl chloride is reacted with a diamine linker.[3][12]

-

Dimerization: The resulting intermediate is then dimerized.[3][12]

-

Final Salt Formation: The final product is typically isolated as a hydrochloride salt.[3]

Quantitative Data

Table 1: In Vitro Potency of Tenapanor

| Target | Assay Type | Cell Line | Species | IC50 / pIC50 | Reference |

| NHE3 | Cell Deacidification | Opossum Kidney Cells | Human | pIC50 = 6.2 | [4] |

| NHE3 | Cell Deacidification | Opossum Kidney Cells | Rat | pIC50 = 6.6 | [4] |

| NHE3 | Intracellular pH Recovery | Human Ileum Monolayers | Human | IC50 = 13 nM | [11][13] |

| NHE3 | Intracellular pH Recovery | Human Duodenum Monolayers | Human | IC50 = 9 nM | [11][13] |

Table 2: Pharmacokinetic Parameters of Tenapanor

| Species | Dose | Route | Cmax | AUC | Systemic Bioavailability | Reference |

| Human | Single and repeated doses | Oral | Below Limit of Quantitation (<0.5 ng/mL) in >95% of samples | Not Ascertainable | Minimal | [2][4][14] |

| Rat | 1, 10, 30 mg/kg | Oral | <3 ng/mL (only at highest dose) | Not Reported | Very Low | [4] |

Note: Due to minimal systemic absorption, standard pharmacokinetic parameters like Cmax and AUC for the parent drug are often not quantifiable.

Table 3: Summary of Key Phase 3 Clinical Trial Results for IBS-C

| Trial | Treatment | Primary Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | p-value | Reference |

| T3MPO-1 | Tenapanor 50 mg b.i.d. | Combined responder (≥30% reduction in abdominal pain and ≥1 increase in CSBM in the same week for ≥6 of 12 weeks) | Not explicitly stated, but trial was positive | Not explicitly stated, but trial was positive | <0.001 (implied) | |

| T3MPO-2 | Tenapanor 50 mg b.i.d. | Combined responder (≥30% reduction in abdominal pain and ≥1 increase in CSBM in the same week for ≥6 of 12 weeks) | 36.5% | 23.7% | <0.001 | [15] |

CSBM: Complete Spontaneous Bowel Movement

Table 4: Summary of Key Phase 3 Clinical Trial Results for Hyperphosphatemia

| Trial Population | Treatment | Primary Endpoint | Result | p-value | Reference |

| ESRD patients on hemodialysis | Tenapanor | Reduction in serum phosphorus at week 8 | Mean reduction of ~ -1.18 mg/dL | Statistically significant | [16] |

| Chinese ESRD patients on hemodialysis | Tenapanor | Reduction in serum phosphorus | Significantly greater reduction vs. placebo | Statistically significant | [16] |

ESRD: End-Stage Renal Disease

Experimental Protocols

NHE3 Inhibition Assay (Cell Deacidification Assay)

This assay measures the ability of a compound to inhibit the function of the NHE3 transporter.[4][6]

Workflow Diagram:

Methodology:

-

Cell Culture: Opossum kidney cells stably transfected to overexpress either human or rat NHE3 are cultured to confluence on appropriate microplates.[4]

-

Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM, which allows for the monitoring of intracellular pH.[13]

-

Intracellular Acidification: The cells are subjected to an acid load, typically using an ammonium chloride prepulse technique, which causes a rapid decrease in intracellular pH.

-

Compound Incubation: The cells are then incubated with varying concentrations of Tenapanor or a vehicle control.

-

pH Recovery Monitoring: The recovery of intracellular pH, which is mediated by the activity of the NHE3 transporter (extruding protons in exchange for extracellular sodium), is monitored in real-time by measuring the fluorescence of the pH-sensitive dye.

-

Data Analysis: The rate of pH recovery is calculated for each concentration of Tenapanor. The dose-response curve is then plotted to determine the IC50 value, representing the concentration of Tenapanor required to inhibit 50% of the NHE3 activity.[4]

Conclusion

Tenapanor represents a significant advancement in the treatment of IBS-C and hyperphosphatemia, stemming from a well-designed drug discovery program that successfully engineered a potent, minimally systemic NHE3 inhibitor. Its unique, gut-restricted mechanism of action provides a targeted therapeutic effect while minimizing the potential for systemic side effects. The multi-step synthesis of Tenapanor, while complex, yields a molecule with the desired physicochemical properties for its intended localized action. The quantitative data from preclinical and clinical studies robustly support its efficacy and safety profile. This guide provides a foundational understanding of the discovery and development of Tenapanor for professionals in the pharmaceutical sciences.

References

- 1. Tenapanor - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. How to synthesize Tenapanor hydrochloride?_Chemicalbook [chemicalbook.com]

- 4. Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. What is the process of lead optimization? [synapse.patsnap.com]

- 9. Tenapanor | C50H66Cl4N8O10S2 | CID 71587953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pmda.go.jp [pmda.go.jp]

- 11. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Pharmacokinetics, Safety, and Tolerability of Tenapanor in Healthy Chinese and Caucasian Volunteers: A Randomized, Open-Label, Single-Center, Placebo-Controlled Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy of Tenapanor in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

Preclinical Pharmacology of Tenapanor Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenapanor hydrochloride is a first-in-class, orally administered, minimally absorbed small molecule designed to act locally in the gastrointestinal (GI) tract. It functions as a selective inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), a key transporter in the intestine responsible for sodium absorption. This unique mechanism of action has led to its development and approval for the treatment of Irritable Bowel Syndrome with Constipation (IBS-C). Furthermore, its distinct effects on intestinal phosphate transport have established it as a novel therapy for the control of serum phosphorus in adults with chronic kidney disease (CKD) on dialysis.

This technical guide provides an in-depth summary of the preclinical pharmacology of tenapanor, consolidating key data on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology. It is intended to serve as a comprehensive resource for professionals in biomedical research and drug development.

Mechanism of Action

Tenapanor's therapeutic effects stem from its targeted inhibition of NHE3 in the apical membrane of intestinal epithelial cells, which leads to a cascade of local physiological changes.

Primary Mechanism: NHE3 Inhibition and Fluid Retention

The primary action of tenapanor is the potent and selective inhibition of NHE3. NHE3 mediates the exchange of luminal sodium ions for intracellular protons, a critical step in dietary sodium absorption. By blocking this process, tenapanor reduces the absorption of sodium from both the small intestine and colon. This leads to an increase in the concentration of sodium in the intestinal lumen, which, through osmosis, draws water into the gut. The resulting increase in intestinal fluid content softens stool and accelerates colonic transit, addressing the primary symptoms of constipation.

Mechanism for Hyperphosphatemia

Tenapanor reduces intestinal phosphate absorption through a novel, dual mechanism that is a direct consequence of NHE3 inhibition. This action is distinct from traditional phosphate binders.

-

Reduced Paracellular Phosphate Permeability: NHE3 inhibition leads to a modest increase in intracellular protons (a decrease in intracellular pH) within enterocytes. This change is proposed to modulate the conformation of tight junction proteins between intestinal cells, leading to an increase in transepithelial electrical resistance (TEER) and a subsequent reduction in the passive, paracellular permeability to phosphate. This is the predominant pathway by which tenapanor blocks phosphate absorption.

-

Decreased Active Phosphate Transport: Tenapanor has also been shown to prevent the compensatory upregulation of the major active intestinal phosphate transporter, NaPi2b, further contributing to the overall reduction in phosphate uptake.

Tenapanor: A Comparative Analysis of the Free Base and Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physicochemical and pharmacological properties of tenapanor free base and its hydrochloride salt. Tenapanor is a first-in-class, minimally absorbed inhibitor of the sodium/hydrogen exchanger 3 (NHE3), indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) and for the control of serum phosphorus in adults with chronic kidney disease (CKD) on dialysis.[1][2] The choice between the free base and a salt form is a critical decision in drug development, impacting stability, solubility, and bioavailability. This document aims to provide a comprehensive resource for professionals involved in the research and development of tenapanor and related compounds.

Core Physicochemical Properties: A Comparative Overview

The selection of a drug substance's physical form is pivotal for its successful formulation and clinical performance. Tenapanor has been investigated in both its free base and hydrochloride salt forms, each exhibiting distinct physicochemical characteristics.

| Property | Tenapanor Free Base | Tenapanor Hydrochloride Salt | Source(s) |

| Molecular Formula | C50H66Cl4N8O10S2 | C50H68Cl6N8O10S2 (bis-hydrochloride) | [3],[4] |

| Molecular Weight | 1145.04 g/mol | 1217.97 g/mol (bis-hydrochloride) | [5] |

| Physical Form | Crystalline solid (Form I) | White to off-white to light brown amorphous solid | [6],[5] |

| Melting Point | 130.5 ± 2 °C (Crystalline Form I) | Not applicable (amorphous) | [6] |

| Solubility | Practically insoluble in water | Practically insoluble in water. Soluble in DMSO (≥ 5 mg/mL). A liquid formulation at 5 mg/mL in an aqueous solution at pH 3.4 has been developed. | [5],[7],[3],[8] |

| Hygroscopicity | Not specified, but crystalline form is generally less hygroscopic | Hygroscopic | [5] |

| Stability | Crystalline form is stable. | The amorphous form is physically stable with no change observed after more than 3 years of long-term storage. | [6],[9] |

In-Depth Analysis of Physicochemical Properties

Crystalline Form of Tenapanor Free Base:

A crystalline form of tenapanor free base, designated as Form I, has been identified and characterized.[6] This form is advantageous for purification and can be used to prepare tenapanor with a chemical purity greater than 98.8%.[10]

Amorphous Nature of this compound:

This compound is an amorphous solid.[5] While amorphous forms can sometimes offer solubility advantages, they can also be more prone to physical instability. However, studies have shown that the amorphous dihydrochloride salt of tenapanor is physically stable, with a predicted long relaxation time, suggesting a low tendency to crystallize.[9][11] This stability is a critical attribute for a pharmaceutical product.

Pharmacological Profile

Mechanism of Action:

Tenapanor is a potent and selective inhibitor of the NHE3, an antiporter located on the apical surface of the enterocytes in the small intestine and colon.[7][12] By inhibiting NHE3, tenapanor reduces the absorption of sodium from the gastrointestinal tract.[13] This leads to an increase in intestinal fluid and a softening of stool, which helps to alleviate constipation in patients with IBS-C.[7][14]

Furthermore, the inhibition of NHE3 by tenapanor has been shown to reduce the paracellular absorption of phosphate, making it an effective therapy for hyperphosphatemia in patients with CKD.[15] The mechanism is thought to involve a conformational change in tight junction proteins due to a decrease in intracellular pH, which reduces intestinal permeability.[14]

Recent studies have also suggested that tenapanor's therapeutic effect in IBS-C may be mediated, in part, by reducing visceral hypersensitivity through the modulation of the transient receptor potential vanilloid 1 (TRPV1) signaling pathway.[12][16]

Pharmacokinetics:

A key characteristic of tenapanor is its minimal systemic absorption.[7][17] Following oral administration, plasma concentrations of tenapanor are typically below the limit of quantitation (0.5 ng/mL).[18][19] This localized action within the gastrointestinal tract minimizes the potential for systemic side effects. The high molecular weight and the presence of two primary amines in its structure likely contribute to this gut-restricted absorption profile.[4]

A physiologically based biopharmaceutics model (PBBM) has been used to compare the pharmacodynamic effects of the hydrochloride salt and the free base. The model predicted that the hydrochloride salt leads to a higher stool sodium excretion compared to the free base over 12 and 26 weeks of treatment.[20] This suggests that the salt form may have a more pronounced local effect in the gut.

Experimental Protocols

Preparation of Crystalline Tenapanor Free Base (Form I):

-

Method: Dissolve tenapanor free base (200 mg) in acetonitrile (0.4 ml) under mild reflux to obtain a clear solution.

-

Crystallization: Cool the solution at a rate of 1 °C/min with stirring to room temperature (22 °C to 26 °C).

-

Isolation: Stir the resulting crystals for an additional 2 hours at room temperature, then isolate by filtration on a sintered glass filter.

-

Drying: Dry the crystals for 6 hours in a vacuum oven at 40 °C.

-

Yield: Approximately 170 mg of crystalline Form I.

-

Purity: HPLC analysis can be used to confirm purity, which has been reported to be as high as 99.5%.[6][10]

X-Ray Powder Diffraction (XRPD) of Crystalline Tenapanor Free Base (Form I):

-

Instrumentation: A standard X-ray powder diffractometer with CuKα radiation.

-

Characteristic Peaks: The crystalline Form I of tenapanor free base exhibits characteristic reflections at 11.1, 19.8, and 22.7 ± 0.2° 2-theta. Further characteristic peaks can be observed at 13.2, 15.5, 19.4, 22.1, and 24.4 ± 0.2° 2-theta.[6][21]

Differential Scanning Calorimetry (DSC) of Crystalline Tenapanor Free Base (Form I):

-

Method: A standard differential scanning calorimeter is used.

-

Analysis: The crystalline form exhibits a melting point at a temperature of 130.5 ± 2 °C.[6]

Preparation of Amorphous this compound:

-

Method: To an agitated mixture of crystalline tenapanor free base in methanol, add concentrated hydrochloric acid until the pH is ≤0.6.

-

Drying: The solution is then spray-dried.

-

Particle Size Control: Particle size is assessed by laser diffraction, and spray drying parameters are adjusted to ensure a particle size distribution of d(v,50) ≤20 μm and d(v,90): 20-40 μm.

-

Secondary Drying: The resulting powder is secondarily dried to achieve a methanol content of ≤3,000 ppm.[22]

Visualizations

Caption: Mechanism of action of tenapanor in the intestinal epithelium.

Caption: Workflow for the preparation of crystalline tenapanor free base (Form I).

Caption: Key property differences between tenapanor free base and hydrochloride salt.

References

- 1. Tenapanor - Wikipedia [en.wikipedia.org]

- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. How to synthesize this compound?_Chemicalbook [chemicalbook.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. WO2019091503A1 - Solid forms of tenapanor and method of preparation of tenapanor - Google Patents [patents.google.com]

- 7. Tenapanor | C50H66Cl4N8O10S2 | CID 71587953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Item - Predicting the Physical Stability of Amorphous Tenapanor Hydrochloride Using Local Molecular Structure Analysis, Relaxation Time Constants, and Molecular Modeling - figshare - Figshare [figshare.com]

- 12. Portico [access.portico.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Tenapanor: A novel therapeutic agent for dialysis patients with hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tenapanor HCl | sodium-proton (Na(+)/H(+)) exchanger NHE3 | CAS 1234365-97-9 | AZD-1722; AZD1722; RDX-5791; RDX 5791; Ibsrela | irritable bowel syndrome with constipation (IBS-C) | InvivoChem [invivochem.com]

- 18. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor Tenapanor: Two Trials in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A phase 1 study of the safety, tolerability, pharmacodynamics, and pharmacokinetics of tenapanor in healthy Japanese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Physiologically Based Biopharmaceutics Model (PBBM) of Minimally Absorbed Locally Acting Drugs in the Gastrointestinal Tract—Case Study: Tenapanor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CZ2017732A3 - Solid form of tenapanor and hoe to prepare it - Google Patents [patents.google.com]

- 22. patents.justia.com [patents.justia.com]

In Vitro Characterization of Tenapanor: A Technical Guide to its NHE3 Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenapanor (also known as RDX-5791 or AZD-1722) is a first-in-class, orally administered, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] Designed to be minimally absorbed, Tenapanor acts locally within the gastrointestinal tract.[2][3] Its primary mechanism of action is the selective inhibition of NHE3, an antiporter predominantly expressed on the apical surface of enterocytes in the small intestine and colon, as well as in the renal proximal tubule.[4][5][6] In the gut, NHE3 plays a crucial role in sodium absorption.[5][6] By inhibiting this transporter, Tenapanor reduces the absorption of sodium from the intestinal lumen, leading to an increase in luminal water content, which softens stool and accelerates transit.[4][7][8] This technical guide provides an in-depth overview of the in vitro studies that have characterized the potency, selectivity, and unique mechanistic actions of Tenapanor as an NHE3 inhibitor.

Data Presentation: Quantitative Analysis of Tenapanor's In Vitro Activity

The following tables summarize the key quantitative data from various in vitro assays, demonstrating Tenapanor's potency and selectivity.

Table 1: In Vitro Potency of Tenapanor against NHE3

| Target | Cell Line/System | Assay Type | Potency (IC50 / pIC50) | Reference(s) |

| Human NHE3 | Opossum Kidney (OK) cells | pH Recovery | pIC50: 8.3 ± 0.3 | [9] |

| Human Duodenum Monolayers | pH Recovery | IC50: 9 nM | [10][11] | |

| Human Ileum Monolayers | pH Recovery | IC50: 13 nM | [10][11] | |

| Rat NHE3 | Opossum Kidney (OK) cells | pH Recovery (Prompt) | pIC50: 8.0 ± 0.3 | [9] |

| Opossum Kidney (OK) cells | pH Recovery (Persistent) | pIC50: 8.4 ± 0.3 | [9] | |

| PS120 cells | pH Recovery | IC50: 1.26 ± 0.40 nM (1 min acidification) | [12] | |

| PS120 cells | pH Recovery | IC50: 3.02 ± 0.53 nM (10 min acidification) | [12] | |

| Native Mouse Intestinal Epithelia | Short-Circuit Current | IC50: 6.3 ± 3.4 nM | [12] |

pIC50 is the negative logarithm of the IC50 value.

Table 2: Selectivity Profile of Tenapanor

| Target Transporter | Inhibition by Tenapanor | Reference(s) |

| NHE1 | No significant inhibition | [2] |

| NHE2 | No significant inhibition | [2] |

| NaPi2b (Sodium-dependent phosphate transport protein 2B) | No direct inhibition, but expression is decreased downstream | [2][10] |

| PiT1 (Sodium-dependent phosphate transporter 1) | No significant inhibition | [2] |

Table 3: In Vitro Effects of Tenapanor on Intestinal Epithelial Properties

| Parameter | Cell/Tissue Model | Effect | Reference(s) |

| Transepithelial Electrical Resistance (TEER) | Human small intestinal enteroid monolayers | Increased | [10][13][14] |

| Paracellular Phosphate Permeability | Human small intestinal enteroid monolayers | Reduced | [10][13][14] |

| Apical-to-Basolateral Water Absorption | Human duodenum monolayers | Decreased | [10][15] |

| Intracellular pH (pHi) | Human intestinal cell monolayers | Reduced (following acid loading) | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the in vitro characterization of Tenapanor.

NHE3 Inhibition Assay (Intracellular pH Recovery)

This cell-based assay is fundamental for determining the potency of NHE3 inhibitors.

-

Objective: To measure the dose-dependent inhibition of NHE3-mediated recovery from intracellular acidification.

-

Cell Lines:

-

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates and grown overnight.[9]

-

Dye Loading: Cells are loaded with a pH-sensitive fluorescent dye, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF).[12]

-

Acid Loading: The intracellular pH (pHi) is lowered by exposing the cells to an ammonium chloride (NH4Cl) prepulse followed by a sodium-free solution.

-

pH Recovery: NHE3 activity is initiated by reintroducing a sodium-containing buffer. The rate of Na+-induced pHi recovery is measured by monitoring the fluorescence emission of the BCECF dye via microfluorometry.[12]

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of Tenapanor. The rate of pHi recovery is measured, and the concentration of Tenapanor that inhibits 50% of the NHE3 activity (IC50) is calculated.[5][6][12]

-

Ussing Chamber Assay for Native Tissue Ion Transport

This method assesses the effect of Tenapanor on ion transport in an ex vivo setting, using intact intestinal tissue.

-

Objective: To measure the effect of Tenapanor on NHE3-dependent ion transport across native intestinal epithelia.

-

Tissue Preparation:

-

Methodology:

-

Mounting: The isolated intestinal segments are mounted in Ussing chambers, which separate the mucosal (luminal) and serosal (basolateral) sides.[12]

-

Measurement: The transepithelial potential difference is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously measured. The Isc represents the net ion transport across the epithelium.

-

NHE3-Dependent Transport: To specifically measure NHE3-coupled transport, a dipeptide like Gly-Sar can be added to the luminal side. The transport of this dipeptide is coupled to a proton gradient maintained by NHE3.[12]

-

Inhibition: Tenapanor is added to the luminal side, and the dose-dependent inhibition of the peptide-induced short-circuit current is measured to determine the IC50 in native tissue.[12]

-

Intestinal Enteroid Monolayer Assays

This advanced model uses human stem cell-derived enteroids to study the effects of Tenapanor on barrier function and paracellular transport.[10][14]

-

Objective: To investigate the mechanism by which Tenapanor affects phosphate absorption and intestinal barrier integrity.

-

Model: Human small intestinal stem cell-derived enteroid monolayers cultured on permeable supports.[10][14]

-

Methodology:

-

TEER Measurement: Transepithelial Electrical Resistance (TEER) is measured using an epithelial volt-ohm meter. An increase in TEER signifies a tightening of the junctions between epithelial cells.[10][13]

-

Phosphate Flux Measurement: A known concentration of phosphate is added to the apical (luminal) chamber. At various time points, samples are taken from the basolateral chamber to quantify the amount of phosphate that has crossed the monolayer. This measures the apical-to-basolateral phosphate flux.[10][15]

-

Experimental Conditions: These measurements are performed with and without Tenapanor (typically 1 µM to ensure complete inhibition) to determine its effect on TEER and paracellular phosphate permeability.[10][11] Experiments have also been conducted in NHE3-deficient monolayers to confirm that the effects are on-target.[10][14]

-

Visualizations: Pathways and Workflows

Tenapanor's Primary Mechanism of Action

Caption: Tenapanor directly inhibits the NHE3 transporter on the apical membrane of intestinal epithelial cells.

Experimental Workflow for NHE3 Inhibition Assay

Caption: Workflow for the cell-based pH recovery assay to determine Tenapanor's NHE3 inhibitory potency.

Downstream Effects of NHE3 Inhibition by Tenapanor

Caption: The signaling cascade initiated by Tenapanor-mediated NHE3 inhibition in intestinal epithelial cells.

Conclusion

The in vitro characterization of Tenapanor robustly demonstrates its role as a potent and highly selective inhibitor of the NHE3 transporter. Cellular assays confirm its low nanomolar potency against both human and rat NHE3 isoforms.[9][10][11][12] A key finding from advanced in vitro models is Tenapanor's unique, on-target mechanism of reducing intestinal phosphate absorption.[10][14] This is not due to direct interaction with phosphate transporters but is a downstream consequence of NHE3 inhibition. The resulting decrease in intracellular pH modulates tight junction proteins, leading to increased transepithelial electrical resistance and a specific reduction in paracellular permeability to phosphate.[10][13][14] These comprehensive in vitro studies have been foundational in elucidating the dual mechanisms of action of Tenapanor—increasing intestinal fluid content and reducing phosphate absorption—which underpin its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Portico [access.portico.org]

- 3. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor Tenapanor: Two Trials in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NHE3 inhibitor tenapanor maintains intestinal barrier function, decreases visceral hypersensitivity, and attenuates TRPV1 signaling in colonic sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gastrointestinal Inhibition of Sodium-Hydrogen Exchanger 3 Reduces Phosphorus Absorption and Protects against Vascular Calcification in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. physoc.org [physoc.org]

- 13. dovepress.com [dovepress.com]

- 14. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Tenapanor's Dual Action on Intestinal Sodium and Phosphate Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] This novel mechanism of action disrupts the primary pathway for intestinal sodium absorption, leading to increased luminal water content and accelerated intestinal transit.[3][4] Beyond its effects on sodium, tenapanor has been shown to significantly reduce intestinal phosphate absorption through a distinct, yet related, mechanism involving the modulation of paracellular permeability.[1][5][6] This technical guide provides an in-depth exploration of tenapanor's dual effect on intestinal sodium and phosphate transport, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action: NHE3 Inhibition

Tenapanor exerts its primary effect by inhibiting the sodium/hydrogen exchanger isoform 3 (NHE3), an antiporter located on the apical membrane of enterocytes in the small intestine and colon.[7][8] NHE3 is responsible for the majority of dietary sodium absorption by exchanging luminal sodium ions for intracellular protons.[2] By binding to and inhibiting NHE3, tenapanor effectively blocks this pathway, leading to an accumulation of sodium ions in the intestinal lumen.[4][7] This increase in luminal sodium concentration creates an osmotic gradient, drawing water into the intestines, which softens stool and accelerates transit time.[4][7]

Impact on Intestinal Sodium Transport

The inhibition of NHE3 by tenapanor directly translates to a reduction in sodium absorption from the gastrointestinal tract. This has been consistently demonstrated in both preclinical and clinical studies, where tenapanor administration leads to increased fecal sodium excretion and a corresponding decrease in urinary sodium excretion.[4]

Impact on Intestinal Phosphate Transport

Tenapanor's effect on phosphate absorption is a downstream consequence of NHE3 inhibition and involves a dual mechanism:

-

Reduction of Paracellular Phosphate Permeability: The inhibition of NHE3-mediated proton extrusion leads to a slight decrease in intracellular pH (acidification) within the enterocytes.[1] This intracellular acidification is believed to induce conformational changes in tight junction proteins, the key regulators of paracellular transport.[1] These changes result in a tightening of the paracellular pathway, leading to a decrease in the passive, paracellular absorption of phosphate, which is the predominant pathway for intestinal phosphate uptake.[1][5][6] This is evidenced by an increase in transepithelial electrical resistance (TEER) observed in in vitro models.[1]

-

Downregulation of NaPi2b Expression: There is also evidence to suggest that tenapanor can modestly decrease the expression of the sodium-dependent phosphate cotransporter 2b (NaPi2b), the primary active transcellular phosphate transporter in the intestine.[1][6][9] This further contributes to the overall reduction in phosphate absorption.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative effects of tenapanor on various physiological parameters as reported in key preclinical and clinical trials.

Table 1: Preclinical Data on Tenapanor's Effects in Rodent Models

| Parameter | Animal Model | Tenapanor Dose | Outcome | Citation |

| Urinary Sodium Excretion | Rats | 0.1, 0.3, 1, 3 mg/kg | Dose-dependent reduction in urinary sodium. | [10] |

| Fecal Sodium Excretion | Rats | Not specified | Increased fecal sodium excretion. | [4] |

| Urinary Phosphate Excretion | Rats with normal renal function | Not specified | Significantly decreased urinary phosphate excretion. | [11] |

| Urinary Phosphate Excretion | 5/6th nephrectomized rats (CKD model) | Not specified | Consistently lowered urinary phosphorus excretion over 28 days. | [11] |

| NaPi2b mRNA Expression | Rats | 0.5 mg/kg for 14 days | ~30% decrease in distal jejunum and ileum. | [9] |

Table 2: Clinical Data on Tenapanor's Effects in Healthy Volunteers

| Parameter | Study Population | Tenapanor Dose | Duration | Outcome | Citation |

| Fecal Sodium and Phosphorus | Healthy Volunteers | 15 mg twice daily | 4 days | Comparable 24-hour stool and urinary sodium and phosphorus levels with or without sevelamer. | [10][12] |

| Urinary Sodium and Phosphorus | Healthy Volunteers | 15 mg twice daily | 4 days | Increased stool phosphorus and decreased urinary phosphorus excretion. | [5] |

Table 3: Clinical Data from Hyperphosphatemia Trials in Patients with CKD on Dialysis

| Trial Name | Patient Population | Tenapanor Dose | Duration | Key Findings on Serum Phosphate (sP) | Citation |

| Phase 3 Monotherapy Trial | Hyperphosphatemia on hemodialysis | 3, 10, or 30 mg twice daily | 8 weeks | Reductions of 1.00, 1.02, and 1.19 mg/dL, respectively. | [13][14] |

| AMPLIFY (add-on to binders) | Hyperphosphatemia on hemodialysis despite binders | 30 mg twice daily | 4 weeks | Mean sP reduction of 0.84 mg/dL vs. 0.19 mg/dL for placebo. | [15][16][17][18] |

| NORMALIZE (long-term) | Hyperphosphatemia on hemodialysis | 30 mg twice daily (alone or with binders) | Up to 18 months | Mean sP reduction of 2.0 mg/dL from pre-study baseline. 33% achieved sP of 2.5-4.5 mg/dL. | [19] |

| Real-World Study | Hyperphosphatemia on dialysis | Not specified | 120 days | Average sP reduction of nearly 1 mg/dL. 45.3% had ≥1 mg/dL reduction. | [20] |

Table 4: Clinical Data from Irritable Bowel Syndrome with Constipation (IBS-C) Trials

| Trial Name | Patient Population | Tenapanor Dose | Duration | Key Findings on Bowel Function | Citation |

| T3MPO-1 | IBS-C | 50 mg twice daily | 12 weeks | 27.0% of tenapanor patients were combined responders vs. 18.7% for placebo. | [21][22][23][24] |

| Phase 2 Trial | IBS-C | 5, 20, or 50 mg twice daily | 12 weeks | 50 mg b.i.d. significantly increased stool frequency and reduced abdominal symptoms. | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tenapanor in an Intestinal Enterocyte

References

- 1. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tenapanor Treatment of Patients With Constipation-Predominant Irritable Bowel Syndrome: A Phase 2, Randomized, Placebo-Controlled Efficacy and Safety Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NHE3 inhibitor tenapanor maintains intestinal barrier function, decreases visceral hypersensitivity, and attenuates TRPV1 signaling in colonic sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tenapanor: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. An Overview of the Effects of Tenapanor on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical and Healthy Volunteer Studies of Potential Drug–Drug Interactions Between Tenapanor and Phosphate Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ardelyx's Tenapanor Reduces Phosphorus Absorption and Protects against Vascular Calcification in Preclinical In Vivo Model of Chronic Kidney Disease [prnewswire.com]

- 12. Preclinical and Healthy Volunteer Studies of Potential Drug-Drug Interactions Between Tenapanor and Phosphate Binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of Tenapanor in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. emilianostaffolani.it [emilianostaffolani.it]

- 15. A Randomized Trial of Tenapanor and Phosphate Binders as a Dual-Mechanism Treatment for Hyperphosphatemia in Patients on Maintenance Dialysis (AMPLIFY) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Randomized Trial of Tenapanor and Phosphate Binders as a Dual-Mechanism Treatment for Hyperphosphatemia in Patients on Maintenance Dialysis (AMPLIFY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ardelyx Announces Positive Results from the Pivotal Phase 3 AMPLIFY Study Evaluating Tenapanor in Dialysis Patients Who Have Uncontrolled Hyperphosphatemia Despite Phosphate Binder Treatment | Ardelyx [ir.ardelyx.com]

- 18. researchgate.net [researchgate.net]

- 19. Tenapanor Improves Long-Term Control of Hyperphosphatemia in Patients Receiving Maintenance Dialysis: the NORMALIZE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ardelyx, Inc. Presents First Real-World Study Results of XPHOZAH at ASN Kidney Week 2025 [quiverquant.com]

- 21. Efficacy of Tenapanor in Treating Patients With Irritable Bowel Syndrome With Constipation: A 12-Week, Placebo-Controlled Phase 3 Trial (T3MPO-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficacy of Tenapanor in Treating Patients With Irritable Bowel Syndrome With Constipation: A 12-Week, Placebo-Controlled Phase 3 Trial (T3MPO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. [PDF] Efficacy of Tenapanor in Treating Patients With Irritable Bowel Syndrome With Constipation: A 12-Week, Placebo-Controlled Phase 3 Trial (T3MPO-1) | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Cellular Pathways Modulated by Tenapanor Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenapanor Hydrochloride is a first-in-class, orally administered, minimally absorbed small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] Discovered by Ardelyx, Tenapanor acts locally in the gastrointestinal (GI) tract to modulate the transport of sodium and phosphate.[3][4] Its unique mechanism of action has led to its approval for the treatment of Irritable Bowel Syndrome with Constipation (IBS-C) and as an add-on therapy for the reduction of serum phosphorus in adults with Chronic Kidney Disease (CKD) on dialysis who have an inadequate response to or intolerance of phosphate binders.[1][5] This guide provides a detailed examination of the cellular pathways modulated by Tenapanor, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: NHE3 Inhibition

The primary molecular target of Tenapanor is the Na+/H+ Exchanger isoform 3 (NHE3), an antiporter located on the apical membrane of epithelial cells in the small intestine and colon.[6][7] Under normal physiological conditions, NHE3 plays a pivotal role in the absorption of dietary sodium by exchanging luminal sodium ions (Na+) for intracellular protons (H+).[8][9] This process is central to maintaining sodium and fluid homeostasis.[10]

Tenapanor is a potent and selective inhibitor of NHE3.[1][11] By binding to and inhibiting NHE3, Tenapanor blocks the primary route of sodium absorption from the intestinal lumen.[2] This action is localized to the gut, as Tenapanor has minimal systemic absorption.[3][9]

Cellular Pathways and Physiological Consequences

The inhibition of NHE3 by Tenapanor initiates a cascade of local and systemic effects, which are leveraged for its therapeutic applications in both IBS-C and hyperphosphatemia.

Pathway: Increased Intraluminal Water for IBS-C

The primary mechanism for treating IBS-C involves altering fluid dynamics within the gut.

-

Sodium Retention: By blocking NHE3, Tenapanor causes an increase in the concentration of sodium ions within the intestinal lumen.[1][12]

-

Osmotic Gradient: The retention of sodium creates an osmotic gradient that draws water from the enterocytes and interstitial fluid into the lumen.[1][6]

-

Physiological Effect: This influx of water softens stool consistency, accelerates intestinal transit, and increases bowel movement frequency, thereby alleviating constipation.[6][7]

Pathway: Reduced Paracellular Phosphate Absorption for Hyperphosphatemia

Tenapanor's effect on serum phosphate is primarily mediated by a novel mechanism that alters the permeability of the paracellular pathway, the main route for intestinal phosphate absorption.[13][14][15]

-

Proton Retention: NHE3 inhibition leads to a modest retention of intracellular protons within enterocytes, causing a slight decrease in intracellular pH (pHi).[9][13]

-

Tight Junction Modulation: This change in pHi is believed to induce a conformational change in the proteins that form the tight junctions between adjacent enterocytes.[9][13]

-

Reduced Permeability: This modulation "tightens" the junctions, increasing transepithelial electrical resistance (TEER) and, crucially, reducing their permeability specifically to phosphate ions.[16][17] This action decreases the passive, paracellular absorption of dietary phosphate.[8][13]

-

Downregulation of Transcellular Transport: Additionally, Tenapanor has been shown to prevent a compensatory increase in active, transcellular phosphate absorption by decreasing the expression of the sodium-dependent phosphate co-transporter, NaPi2b.[16][17]

Pathway: Reduction of Visceral Hypersensitivity in IBS-C

Beyond its effects on motility, Tenapanor also reduces the abdominal pain associated with IBS-C.[2] This is thought to occur through the modulation of visceral hypersensitivity.[7][12]

-

TRPV1 Normalization: In animal models, Tenapanor has been shown to normalize the signaling of the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1).[7][18] TRPV1 is a key nociceptive sensor on afferent neurons that can become hypersensitized in IBS.[7]

-

Barrier Function and Inflammation: By improving motility and potentially reducing intestinal permeability, Tenapanor may decrease the exposure of the epithelium to macromolecules that can trigger mast cell responses and pro-inflammatory cascades, further contributing to the reduction of neuronal hypersensitivity.[7][18]

Downstream Systemic Consequences

The primary intestinal actions of Tenapanor lead to significant downstream systemic benefits, particularly in patients with CKD.

-

Reduced Serum Phosphate: The direct inhibition of intestinal phosphate absorption leads to a clinically meaningful reduction in serum phosphate levels.[14]

-

Reduced FGF23: Hyperphosphatemia is a primary driver of elevated Fibroblast Growth Factor 23 (FGF23), a hormone linked to increased cardiovascular risk and mortality in CKD patients.[19][20] By lowering serum phosphate, Tenapanor treatment leads to a significant corresponding decrease in serum FGF23 concentrations.[19][21]

-

Reduced PTH: In some patients with elevated baseline levels, the control of serum phosphate can also lead to a reduction in intact parathyroid hormone (iPTH).[21]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Efficacy of Tenapanor in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. pmda.go.jp [pmda.go.jp]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. drugs.com [drugs.com]

- 7. An Overview of the Effects of Tenapanor on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 9. Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, Safety, and Tolerability of Tenapanor in Healthy Chinese and Caucasian Volunteers: A Randomized, Open-Label, Single-Center, Placebo-Controlled Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. physoc.org [physoc.org]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Tenapanor on Phosphate Binder Pill Burden in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tenapanor: A Phosphate Absorption Inhibitor for the Management of Hyperphosphatemia in Patients With Kidney Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intestinal phosphate absorption: The paracellular pathway predominates? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability | Medicine Matters [medicine-matters.blogs.hopkinsmedicine.org]

- 18. An Overview of the Effects of Tenapanor on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effects of tenapanor on serum fibroblast growth factor 23 in patients receiving hemodialysis with hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. FGF23-FGF Receptor/Klotho Pathway as a New Drug Target for Disorders of Bone and Mineral Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tenapanor Improves Long-Term Control of Hyperphosphatemia in Patients Receiving Maintenance Dialysis: the NORMALIZE Study - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Tenapanor in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] It acts locally in the gastrointestinal tract to reduce the absorption of sodium and phosphate.[4][5] This unique mechanism of action has positioned Tenapanor as a novel therapeutic agent for conditions such as irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in patients with chronic kidney disease (CKD).[2][3] This technical guide provides an in-depth overview of the pharmacodynamics of Tenapanor as demonstrated in various animal models, with a focus on its molecular mechanism, physiological effects, and the experimental protocols used for its evaluation.

Mechanism of Action: NHE3 Inhibition and its Downstream Effects

Tenapanor's primary pharmacological target is the Na+/H+ exchanger 3 (NHE3), an antiporter predominantly expressed on the apical membrane of epithelial cells in the small intestine and proximal colon, as well as in the renal proximal tubule.[2][6] In the gastrointestinal tract, NHE3 plays a crucial role in sodium absorption. By inhibiting NHE3, Tenapanor effectively blocks this pathway, leading to an increase in intestinal sodium concentration. This, in turn, results in increased water retention in the intestinal lumen, which accelerates intestinal transit and softens stool consistency.[6]

A significant and clinically relevant consequence of NHE3 inhibition by Tenapanor is the reduction of intestinal phosphate absorption.[1][4] This effect is primarily mediated through the modulation of paracellular permeability. The inhibition of NHE3 leads to a decrease in intracellular pH in intestinal epithelial cells, which is thought to modulate tight junctions between these cells.[1][2] This modulation results in an increased transepithelial electrical resistance (TEER), thereby reducing the paracellular permeability to phosphate, which is the main pathway for intestinal phosphate absorption.[1][4][7] Furthermore, repeated administration of Tenapanor has been shown to decrease the expression of NaPi2b, the major active intestinal phosphate transporter, preventing compensatory active transcellular phosphate absorption.[4][7]

Signaling Pathway of Tenapanor's Action

Caption: Mechanism of Tenapanor in reducing intestinal sodium and phosphate absorption.

Pharmacodynamic Effects in Animal Models

The pharmacodynamic properties of Tenapanor have been extensively studied in various rodent models, particularly rats. These studies have consistently demonstrated its efficacy in modulating electrolyte transport and its potential therapeutic benefits in models of kidney disease and constipation.

Effects on Sodium and Water Homeostasis

In healthy rats, oral administration of Tenapanor leads to a dose-dependent increase in stool sodium and water content, with a corresponding decrease in urinary sodium excretion.[2][8] This demonstrates the intended local action of the drug within the gastrointestinal tract with minimal systemic effects.[8]

In a rat model of Chronic Kidney Disease (CKD) using salt-fed nephrectomized rats, Tenapanor administration reduced extracellular fluid volume, left ventricular hypertrophy, albuminuria, and blood pressure in a dose-dependent manner.[8][9] These findings highlight the potential of Tenapanor to manage fluid overload and its cardiovascular consequences in CKD.

Effects on Phosphate Homeostasis

Tenapanor has shown significant effects on phosphate homeostasis in animal models of both normal and impaired renal function. Oral administration to rats increased fecal phosphorus excretion and decreased urinary phosphorus excretion, directly reflecting reduced intestinal phosphate absorption.[5][10]

In a rat model of CKD with vascular calcification, Tenapanor not only reduced sodium and phosphorus absorption but also significantly decreased ectopic calcification, serum creatinine, and serum phosphorus levels.[5] Furthermore, it lowered the levels of the phosphaturic hormone fibroblast growth factor-23 (FGF23), which is often elevated in CKD and associated with adverse cardiovascular outcomes.[5][11]

Effects on Visceral Hypersensitivity

In a rat model of acetic acid-induced colonic hypersensitivity, a model for irritable bowel syndrome, Tenapanor demonstrated antinociceptive effects.[3][6] Oral administration of Tenapanor at 0.5 mg/kg twice daily significantly reduced visceromotor responses to colorectal distension.[6] This effect is thought to be mediated through the normalization of colonic sensory neuronal excitability and the modulation of transient receptor potential cation channel subfamily V member 1 (TRPV1) currents.[3][6]

Quantitative Pharmacodynamic Data in Animal Models

The following tables summarize the key quantitative data from various pharmacodynamic studies of Tenapanor in animal models.

| Parameter | Animal Model | Tenapanor Dose | Effect | Reference |

| In Vitro Potency | Opossum kidney cells overexpressing human (hu) and rat (r) NHE3 | - | pIC50 = 7.1 (hu) and 7.6 (r) | [2] |

| Stool Water | Rats | 10 mg/kg | 56% increase | [2] |

| Urinary Sodium Excretion | Rats | 3, 10, and 30 mg/kg (single oral dose) | Dose-dependent reduction in urine sodium over 16 hours | [2] |

| Visceromotor Response | Acetic acid-sensitized rats | 0.5 mg/kg BID | Significant reduction in visceromotor responses to colorectal distension | [6] |

| Urinary Phosphorus Excretion | Male rats | 0.3 mg/kg/day | In combination with 1.5% (wt/wt) sevelamer, reduced residual urinary phosphorus excretion by an additional 37 ± 6% | [10] |

| CKD Model Parameter | Animal Model | Tenapanor Dose | Effect | Reference |

| Serum Phosphorus | Rat model of CKD and vascular calcification | Not specified | Significantly decreased | [5] |

| Serum Creatinine | Rat model of CKD and vascular calcification | Not specified | Significantly decreased | [5] |

| Circulating FGF23 | Rat model of CKD and vascular calcification | Not specified | Significantly decreased | [5] |

| Ectopic Calcification | Rat model of CKD and vascular calcification | Not specified | Significantly decreased | [5] |

| Heart Mass | Rat model of CKD and vascular calcification | Not specified | Significantly decreased | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of Tenapanor.

In Vivo Pharmacodynamic Urinary Sodium Excretion Assay in Rats

-

Animal Model: Male rats.[2]

-

Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Dosing: Tenapanor is administered orally via gavage at various doses (e.g., 3, 10, and 30 mg/kg). A vehicle control group is included.[2]

-

Sample Collection: Urine is collected over a specified period, typically 16 hours post-dose.[2]

-

Analysis: The total amount of sodium excreted in the urine is quantified using standard analytical methods such as flame photometry or ion-selective electrodes.

-

Outcome: The primary outcome is the reduction in urinary sodium excretion compared to the vehicle-treated group.[2]

Rat Model of Chronic Kidney Disease and Vascular Calcification

-

Model Induction: CKD can be induced in rats through methods such as 5/6 nephrectomy (Nx) combined with a high-phosphorus diet or the use of genetic models like the heterozygous Cy/+ rat on a special high-casein, high-phosphate diet.[5][12][13] Another method involves feeding rats a diet containing 0.25% adenine to induce chronic renal failure.[13]

-

Dosing: Tenapanor is administered orally, mixed with the diet or via gavage, over a defined treatment period.

-

Assessments:

-

Biochemical Analysis: Blood samples are collected to measure serum creatinine, phosphorus, calcium, and FGF23 levels.[5]

-

Electrolyte Balance: 24-hour urine and feces are collected to determine sodium and phosphorus excretion.[5]

-

Cardiovascular Assessment: Heart mass is measured post-mortem. Vascular calcification can be assessed histologically or by measuring the calcium content of the aorta.[5]

-

-

Outcome: Efficacy is determined by the amelioration of CKD-related pathologies, such as reduced serum phosphate, decreased vascular calcification, and improved cardiac hypertrophy.[5]

Experimental Workflow for Evaluating Tenapanor in a CKD Animal Model

Caption: Workflow for assessing Tenapanor's efficacy in a rat model of CKD.

Conclusion

Animal models have been instrumental in elucidating the pharmacodynamic profile of Tenapanor. These studies have robustly demonstrated its mechanism of action through NHE3 inhibition and its subsequent effects on reducing intestinal sodium and phosphate absorption. The data from various rodent models, including those mimicking chronic kidney disease, provide a strong preclinical rationale for its development in treating hyperphosphatemia and constipation-related disorders. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation and understanding of this novel therapeutic agent.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability | Medicine Matters [medicine-matters.blogs.hopkinsmedicine.org]

- 5. Gastrointestinal Inhibition of Sodium-Hydrogen Exchanger 3 Reduces Phosphorus Absorption and Protects against Vascular Calcification in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of the Effects of Tenapanor on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intestinal inhibition of the Na+/H+ exchanger 3 prevents cardiorenal damage in rats and inhibits Na+ uptake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor Tenapanor: Two Trials in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Effectivity and safety profile of tenapanor, a sodium-hydrogen exchanger isoform 3 inhibitor, as an innovative treatment for hyperphosphatemia in chronic kidney disease: A systematic review of clinical studies | Nefrología [revistanefrologia.com]

- 12. Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and pathogenesis [frontiersin.org]

Tenapanor's impact on visceral hypersensitivity preclinical studies

An In-depth Technical Guide on the Preclinical Impact of Tenapanor on Visceral Hypersensitivity

Introduction

Visceral hypersensitivity, a hallmark of Irritable Bowel Syndrome with Constipation (IBS-C), is characterized by an increased perception of pain in the internal organs.[1][2][3][4] Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3).[5][6][7] By acting locally in the gut to reduce sodium absorption from the small intestine and colon, tenapanor increases water retention in the intestinal lumen. This action softens stool and accelerates intestinal transit.[3][8][9][10] Beyond its effects on constipation, preclinical research has elucidated a distinct mechanism through which tenapanor alleviates abdominal pain by directly impacting visceral hypersensitivity.[4][8][11][12]

This technical guide provides a comprehensive overview of the preclinical studies investigating tenapanor's effects on visceral hypersensitivity. It details the experimental models and protocols used, presents the quantitative outcomes, and illustrates the underlying signaling pathways.

Core Mechanism of Action

Tenapanor's primary action is the inhibition of NHE3 on the apical surface of enterocytes. This leads to a cascade of effects that address both constipation and abdominal pain associated with IBS-C. Preclinical evidence strongly suggests that tenapanor reduces visceral pain by strengthening the intestinal barrier, thereby decreasing permeability to luminal macromolecules and antigens. This, in turn, reduces the hyperexcitability of sensory neurons in the gut.[1][2][8][13][14]

Preclinical Animal Models of Visceral Hypersensitivity

To evaluate the efficacy of tenapanor, researchers utilized established rat models that mimic the visceral hypersensitivity observed in IBS patients.

-

Neonatal Acetic Acid Sensitization: This model induces chronic visceral hypersensitivity in adult rats through colonic irritation during the postnatal period.[1]

-

Partial Restraint Stress (PRS): This model uses psychological stress to induce visceral hypersensitivity, reflecting the stress-related symptom exacerbation seen in many IBS patients.[1][13]

Experimental Protocols

Assessment of Visceral Hypersensitivity: Visceromotor Reflex (VMR)

The visceromotor reflex (VMR) to colorectal distension (CRD) is a standard method for quantifying visceral pain in rodents. It measures the abdominal muscle contractions in response to controlled balloon distension of the colon. A stronger contraction (higher VMR) indicates greater visceral sensitivity.

-

Procedure:

-

Rats are lightly anesthetized, and electrodes are implanted into the external oblique abdominal muscles.

-

A flexible balloon catheter is inserted into the colon.

-

After a recovery and acclimation period, the balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg).

-

The electromyographic (EMG) activity of the abdominal muscles is recorded during distension.

-

The VMR is quantified as the total EMG signal during balloon inflation, corrected for baseline activity.

-

Electrophysiology of Dorsal Root Ganglia (DRG) Neurons

To investigate the molecular mechanisms at the neuronal level, whole-cell voltage patch-clamp recordings were performed on colonic dorsal root ganglia (DRG) neurons. This technique allows for the direct measurement of ion channel activity and neuronal excitability.

-

Procedure:

-

Colonic sensory neurons are identified by retrograde labeling from the colon wall.

-

DRG are harvested and cultured.

-

Whole-cell patch-clamp recordings are used to measure neuron responses to capsaicin, an agonist of the TRPV1 receptor, which is a key player in pain signaling.[5]

-

Changes in neuronal excitability and TRPV1 currents are quantified.

-

In Vitro Intestinal Permeability Assay

The effect of tenapanor on intestinal barrier function was assessed using human colon monolayer cultures.

-

Procedure:

-

Human colon epithelial cells are grown on permeable supports to form a monolayer.

-

The integrity of the barrier is compromised by adding proinflammatory cytokines or fecal supernatants from IBS-C patients.[1][2][14]

-

Tenapanor is added to the culture.

-

Intestinal permeability is measured, often by quantifying transepithelial electrical resistance (TEER) or the flux of a marker molecule across the monolayer.

-

Quantitative Data Summary

Preclinical studies demonstrated that tenapanor significantly reduces visceral hypersensitivity and normalizes underlying neuronal and barrier dysfunctions.

Table 1: Effect of Tenapanor on Visceromotor Response (VMR) to Colorectal Distension in Rat Models

| Animal Model | Treatment | Outcome | Statistical Significance | Reference |

|---|---|---|---|---|

| Neonatal Acetic Acid Sensitization | Tenapanor (10 mg/kg, oral) | Significantly reduced VMR compared to vehicle. | P < 0.05 | [13] |

| Partial Restraint Stress | Tenapanor | Significantly reduced VMR compared to vehicle. | P < 0.05 | [3][13][14] |

| Acetic Acid-Induced Hypersensitivity | Tenapanor (0.5 mg/kg, BID, oral) | Reduced VMR to levels comparable to non-sensitized rats. | Significant vs. vehicle | [8] |

In both primary models, tenapanor treatment returned the heightened VMR responses to levels seen in non-sensitized control animals.[1][2][3][13][14]

Table 2: Effect of Tenapanor on Colonic DRG Neurons and Intestinal Permeability

| Experiment Type | Model/Condition | Treatment | Outcome | Statistical Significance | Reference |

|---|---|---|---|---|---|

| Electrophysiology | Acetic Acid-Sensitized Rat DRG Neurons | Tenapanor | Reduced DRG neuron hyperexcitability in response to capsaicin. | P < 0.05 | [2][5][14] |

| Permeability | Human Colon Monolayers + Proinflammatory Cytokines | Tenapanor | Attenuated the increase in intestinal permeability. | P < 0.001 | [1][2][14] |

| Permeability | Human Colon Monolayers + Fecal Supernatants from IBS-C Patients | Tenapanor | Attenuated the increase in intestinal permeability. | P < 0.005 |[1][2][14] |

Signaling Pathways in Visceral Hypersensitivity

The beneficial effect of tenapanor on abdominal pain is attributed to its ability to restore intestinal barrier function and subsequently normalize sensory neuron signaling.[5][8] In a state of visceral hypersensitivity, increased intestinal permeability allows luminal antigens and macromolecules to cross the epithelial barrier. This triggers an inflammatory response and sensitizes nociceptive (pain-sensing) DRG neurons, in part through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][8][10] Tenapanor interrupts this cascade by tightening the barrier, reducing the initial trigger for neuronal sensitization.[8][15]

Conclusion

Preclinical studies provide compelling evidence that tenapanor reduces visceral hypersensitivity through a mechanism distinct from its laxative effects.[11][12] By inhibiting intestinal NHE3, tenapanor strengthens the gut barrier, reducing paracellular permeability.[1][2][8][14] This attenuates the translocation of luminal contents that can sensitize sensory neurons. The subsequent normalization of colonic DRG neuron excitability, including the attenuation of TRPV1 signaling, leads to a reduction in visceral pain perception.[5][8][13] These findings establish a clear biological rationale for the clinical observation that tenapanor effectively treats both constipation and abdominal pain in patients with IBS-C.[8][15]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Abdominal Symptom Improvement During Clinical Trials of Tenapanor in Patients With Irritable Bowel Syndrome With Constipation: A Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of the Effects of Tenapanor on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of Tenapanor in Treating Patients With Irritable Bowel Syndrome With Constipation: A 12-Week, Placebo-Controlled Phase 3 Trial (T3MPO-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ardelyx Announces Tenapanor Reduces Pain Caused by IBS-C Through Inhibition of TRPV-1 Signaling [prnewswire.com]

- 12. researchgate.net [researchgate.net]

- 13. NHE3 inhibitor tenapanor maintains intestinal barrier function, decreases visceral hypersensitivity, and attenuates TRPV1 signaling in colonic sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NHE3 inhibitor tenapanor maintains intestinal barrier function, decreases visceral hypersensitivity, and attenuates TRPV1 signaling in colonic sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of the Effects of Tenapanor on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application